9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate
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Overview
Description
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]pyrimidine core
Preparation Methods
The synthesis of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 9-position.
Oxidation: Formation of the oxo group at the 4-position.
Trifluoromethanesulfonation: Introduction of the trifluoromethanesulfonate group at the 2-position.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxo group.
Electrophilic Substitution: Electrophilic substitution reactions can occur at specific positions on the pyrido[1,2-a]pyrimidine core.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate include:
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Shares a similar core structure but differs in functional groups.
2-(9-(2-Piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide: Another compound with a pyrido[1,2-a]pyrimidine core, used as an enzyme inhibitor.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2694728-36-2 |
---|---|
Molecular Formula |
C10H7F3N2O5S |
Molecular Weight |
324.2 |
Purity |
95 |
Origin of Product |
United States |
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